molecular formula C22H25N3O5 B2915789 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894020-50-9

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2915789
M. Wt: 411.458
InChI Key: UVSFPHLMROOPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism

Compounds structurally related to the one mentioned may act on orexin receptors, which are involved in regulating feeding, arousal, stress, and substance abuse. Research has explored the effects of selective orexin receptor antagonists in models of binge eating in rats, indicating that such compounds could have potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activity

Derivatives of urea, especially those substituted on the nitrogen atoms, have been evaluated for their antimicrobial activities against a range of bacterial and fungal pathogens. This suggests that the compound , being a urea derivative, might exhibit antimicrobial properties, which could be of interest in the development of new antimicrobial agents (Sharma et al., 2004).

Enzyme Inhibition

Urea derivatives are known to inhibit various enzymes, which can be a pathway to developing therapeutic agents for diseases where such enzymes play a crucial role. For instance, compounds with urea functionalities have been studied for their inhibitory effects on acetylcholinesterase, a target in Alzheimer's disease treatment (Vidaluc et al., 1995).

Anticancer Activity

Research into urea derivatives also extends into anticancer activity, with some molecules showing promise against various cancer cell lines. The structural features of urea-based compounds can be optimized to improve their efficacy as anticancer agents, suggesting potential research applications of the specified compound in cancer therapy (Feng et al., 2020).

Environmental Degradation

Compounds containing dioxin-like structures have been the subject of environmental science research, particularly in the context of biodegradation of persistent organic pollutants. The study of bacteria capable of degrading dibenzo-p-dioxin derivatives highlights the importance of such compounds in understanding and mitigating environmental pollution (Harms et al., 1990).

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-2-28-17-9-7-16(8-10-17)25-13-15(11-21(25)26)24-22(27)23-12-18-14-29-19-5-3-4-6-20(19)30-18/h3-10,15,18H,2,11-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSFPHLMROOPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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